An In-depth Technical Guide to N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
An In-depth Technical Guide to N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide, a fluorinated nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a robust, step-by-step protocol for its synthesis, and explores its prospective applications, underpinned by the strategic role of trifluoronitrophenyl moieties in modern drug discovery. The synthesis involves the acetylation of the precursor 3,4,5-trifluoro-2-nitroaniline. While specific biological activity data for the title compound is not extensively documented, this guide delves into the well-established impact of fluorine and nitro-group substitution in enhancing the pharmacological profiles of therapeutic agents. All technical data is presented in a clear, structured format, with key experimental and logical workflows visualized through diagrams to facilitate understanding and application in a research and development setting.
Introduction and Strategic Rationale
N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide, identified by the CAS number 1357942-94-9 , is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a trifluorinated phenyl ring appended with both a nitro and an acetamido group, presents a unique combination of functionalities that are highly sought after in the design of novel therapeutic agents and advanced materials.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacokinetic and physicochemical properties.[3][4][5] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic resistance.[6] The nitro group, a strong electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical transformations, such as reduction to an amino group. This amino group can then be a key site for the introduction of diverse pharmacophores.
This guide aims to provide researchers and drug development professionals with a detailed understanding of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide, from its fundamental properties to its synthesis and potential applications, thereby enabling its effective utilization in the pursuit of innovative chemical entities.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide is paramount for its effective use in research and synthesis.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1357942-94-9 | [1][2] |
| Molecular Formula | C₈H₅F₃N₂O₃ | [7] |
| Molecular Weight | 234.13 g/mol | [7] |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Melting Point | Not explicitly available in searched literature. | |
| Boiling Point | Not explicitly available in searched literature. | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from similar compounds |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetamido group (around δ 2.2-2.3 ppm) and a singlet for the amide proton (likely in the range of δ 9.5-10.5 ppm), the chemical shift of which may vary with concentration and solvent. The aromatic region would display a complex multiplet due to the fluorine-proton coupling.
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¹³C NMR: The carbon NMR would show a signal for the methyl carbon of the acetyl group (around δ 25 ppm) and a carbonyl carbon signal (around δ 168-170 ppm). The aromatic carbons would appear as multiple signals, with their chemical shifts and splitting patterns influenced by the fluorine and nitro substituents.
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¹⁹F NMR: The fluorine NMR is anticipated to show three distinct signals for the three non-equivalent fluorine atoms on the phenyl ring.
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IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1670-1690 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively).
Synthesis of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
The synthesis of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide is logically approached via the acetylation of its corresponding aniline precursor, 3,4,5-trifluoro-2-nitroaniline. This section provides a detailed, two-stage experimental protocol.
Synthesis Workflow
Caption: Synthetic workflow for N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide.
Experimental Protocol
Step 1: Synthesis of 3,4,5-Trifluoro-2-nitroaniline (Precursor)
The synthesis of the precursor is a critical first step. A common method involves the nitration of 3,4,5-trifluoroaniline.
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Materials:
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3,4,5-Trifluoroaniline
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Dichloromethane (CH₂Cl₂)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ice bath
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-
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4,5-trifluoroaniline in concentrated sulfuric acid at 0 °C in an ice bath.
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Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
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Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 3,4,5-trifluoro-2-nitroaniline.
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Purify the crude product by column chromatography or recrystallization.
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Step 2: Synthesis of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide (Final Product)
The final step involves the acetylation of the synthesized precursor.
-
Materials:
-
3,4,5-Trifluoro-2-nitroaniline
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Acetic Anhydride (Ac₂O)
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Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Deionized Water
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-
Procedure:
-
Dissolve 3,4,5-trifluoro-2-nitroaniline in a suitable solvent such as dichloromethane in a reaction flask.
-
Add acetic anhydride to the solution, followed by a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.
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Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
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Upon completion, carefully quench the reaction by adding deionized water.
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Separate the organic layer, and wash it successively with dilute HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide.
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Applications in Drug Development and Medicinal Chemistry
The unique structural features of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules.
Role as a Synthetic Intermediate
The primary application of this compound is as a versatile intermediate. The nitro group can be readily reduced to an amine, which then allows for a wide array of chemical modifications, including:
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Amide bond formation: The resulting amino group can be coupled with various carboxylic acids to generate a library of amide derivatives.
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Sulfonamide synthesis: Reaction with sulfonyl chlorides can yield sulfonamides, a common pharmacophore in many drugs.
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Heterocycle formation: The diamino derivative (after reduction of the nitro group and hydrolysis of the acetamide) can serve as a precursor for the synthesis of benzimidazoles and other heterocyclic systems.
Potential Therapeutic Applications
While direct biological activity data for N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide is limited, the trifluoronitrophenyl motif is present in molecules with a range of therapeutic applications. The strategic placement of fluorine atoms can enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates.[5][17] The nitroaromatic scaffold itself has been explored for various biological activities, and derivatives of similar compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Signaling Pathway Modulation
The biological activity of derivatives of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide would be highly dependent on the nature of the final molecule. The core structure can be elaborated to design inhibitors of specific enzymes or modulators of cellular signaling pathways implicated in various diseases.
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